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Cat. No.: B13828277 Get Quote

Technical Support Center: Tungsten Inert Gas
(TIG) Welding
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to address common defects encountered during Tungsten Inert Gas (TIG) welding

experiments. The information is tailored for researchers, scientists, and drug development

professionals who may utilize TIG welding for fabricating or modifying experimental apparatus.

Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common TIG welding

defects.

1. Porosity (Gas Pores)

Question: My weld bead has small bubbles or holes. What is causing this porosity?

Answer: Porosity in TIG welding is primarily caused by gas entrapment in the molten weld

pool before it solidifies.[1][2]

Common Causes:

Inadequate shielding gas flow (too low or too high).[1]
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Contamination of the base metal, filler rod, or tungsten electrode with moisture, oil, or

dirt.[1][3]

Leaks in the gas hose or connections.

Incorrect torch angle or a long arc length, which can draw in atmospheric contaminants.

Solutions:

Ensure the work surface and filler materials are clean, dry, and free from contaminants

like oil, grease, or rust.[3]

Verify the shielding gas flow rate is within the recommended range for your application

(typically 15-20 cfh for many applications).[4]

Check for leaks in the gas hose and all connections.

Maintain a consistent and appropriate torch angle and arc length.

2. Cracking

Question: I am observing cracks in my weld or the surrounding base metal. How can I

prevent this?

Answer: Cracking can occur due to high thermal stress, rapid cooling, or improper welding

parameters.[2]

Common Causes:

High heat input or excessive welding current for the material thickness.

Rapid cooling of the weld area.

Use of an incorrect filler metal.

Contamination of the weld.

Solutions:
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Optimize welding parameters, particularly amperage, to avoid excessive heat.

For materials prone to cracking, consider preheating and a controlled post-weld cooling

process.

Ensure the filler metal is compatible with the base material.

Maintain a clean welding environment to prevent contamination.

3. Lack of Fusion/Penetration

Question: The weld metal is not fully fused to the base metal, or the weld does not extend to

the desired depth. What should I do?

Answer: Lack of fusion and penetration are serious defects that compromise the structural

integrity of the weld.[1] They often result from insufficient heat input or improper technique.[2]

Common Causes:

Low welding amperage.

High travel speed.[2]

Incorrect torch angle or a long arc length.

Improper joint preparation.

Solutions:

Increase the welding amperage to ensure adequate heat input.

Reduce the travel speed to allow the weld pool to properly form and penetrate the joint.

Maintain a proper torch angle and a short, consistent arc length.

Ensure the joint is properly cleaned and prepared before welding.

4. Tungsten Inclusions
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Question: There are small particles of the tungsten electrode embedded in my weld. How

can I avoid this?

Answer: Tungsten inclusions occur when particles from the non-consumable electrode

transfer to the weld pool.

Common Causes:

Accidental contact between the tungsten electrode and the weld pool or filler rod.[1]

Using a current that is too high for the electrode size, causing it to overheat and

degrade.[1]

Improperly prepared or contaminated tungsten electrode.

Solutions:

Maintain a steady hand to avoid dipping the electrode into the weld pool.

Use the correct amperage for the selected tungsten electrode diameter.

Ensure the tungsten electrode is clean and properly ground to a point.

5. Oxidation and Discoloration

Question: The weld and the surrounding area are discolored. What does this indicate?

Answer: Discoloration, particularly a gray or blackened appearance, is a sign of oxidation

due to inadequate shielding gas coverage.

Common Causes:

Insufficient shielding gas flow.

Exposure of the hot weld to the atmosphere.

Contaminated shielding gas.

Solutions:
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Increase the shielding gas flow rate.

Ensure proper post-flow of the shielding gas to protect the weld as it cools.

Check the shielding gas source for purity.

Frequently Asked Questions (FAQs)
What is the ideal arc length for TIG welding?

A general rule of thumb is to maintain an arc length that is approximately equal to the

diameter of the tungsten electrode. A shorter arc provides better control and a more

focused heat input.

How do I choose the correct tungsten electrode?

The choice of tungsten electrode depends on the type of material being welded and the

welding polarity. For example, 2% thoriated tungsten is commonly used for DC welding of

steel and stainless steel, while pure tungsten or zirconiated tungsten is often used for AC

welding of aluminum.

What type of shielding gas should I use?

Pure argon is the most common shielding gas for TIG welding a wide range of materials,

including steel, stainless steel, and aluminum.[5] For some applications, an argon/helium

mixture may be used to increase heat input and travel speed.

Data Presentation
Table 1: Recommended TIG Welding Parameters for Common Metals
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Material
Thickness
(mm)

Welding
Current (A)

Tungsten
Electrode
Diameter
(mm)

Filler Rod
Diameter
(mm)

Shielding
Gas Flow
(CFH)

Mild Steel 1.0 30 - 40 1.0 or 1.6 1.0 15 - 20

2.0 60 - 80 1.6 1.6 15 - 20

3.0 90 - 110 1.6 1.6 15 - 20

Stainless

Steel
1.0 25 - 35 1.0 or 1.6 1.0 15 - 20

2.0 55 - 70 1.6 1.6 15 - 20

3.0 80 - 100 1.6 1.6 15 - 20

Aluminum 1.6 60 - 90 1.6 1.6 20 - 25

3.2 120 - 160 2.4 2.4 20 - 25

4.8 170 - 220 3.2 3.2 25 - 30

Note: These are starting parameters and may need to be adjusted based on specific joint

configuration, welding position, and equipment.

Experimental Protocols
Methodology for Metallographic Examination of TIG Welds

This protocol outlines the steps for preparing and analyzing a TIG weld to identify internal

defects and assess weld quality.

Sectioning:

Carefully cut a cross-section of the welded joint using an abrasive cutter with adequate

cooling to prevent altering the microstructure of the material. The cut should be

perpendicular to the welding direction.

Mounting:
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Mount the sectioned sample in a thermosetting or cold-setting resin to facilitate handling

during subsequent preparation steps.

Grinding:

Grind the mounted sample using progressively finer grades of silicon carbide paper (e.g.,

120, 240, 400, 600, 800, 1200 grit) to achieve a flat, smooth surface. Ensure the sample is

cooled with water during grinding to prevent overheating.

Polishing:

Polish the ground surface using a polishing cloth with progressively finer diamond or

alumina suspensions (e.g., 6 µm, 3 µm, 1 µm) to obtain a mirror-like finish.

Etching:

Etch the polished surface with a suitable chemical etchant to reveal the microstructure of

the weld metal, heat-affected zone (HAZ), and base metal. The choice of etchant depends

on the material being analyzed (e.g., Nital for steels, Kroll's reagent for titanium alloys).

Microscopic Examination:

Examine the etched sample under an optical microscope at various magnifications. Look

for defects such as porosity, cracks, lack of fusion, and inclusions. Document the findings

with photomicrographs.

Mandatory Visualization
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Caption: A flowchart for troubleshooting common TIG welding defects.
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Caption: Relationship between common TIG defects and their primary causes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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